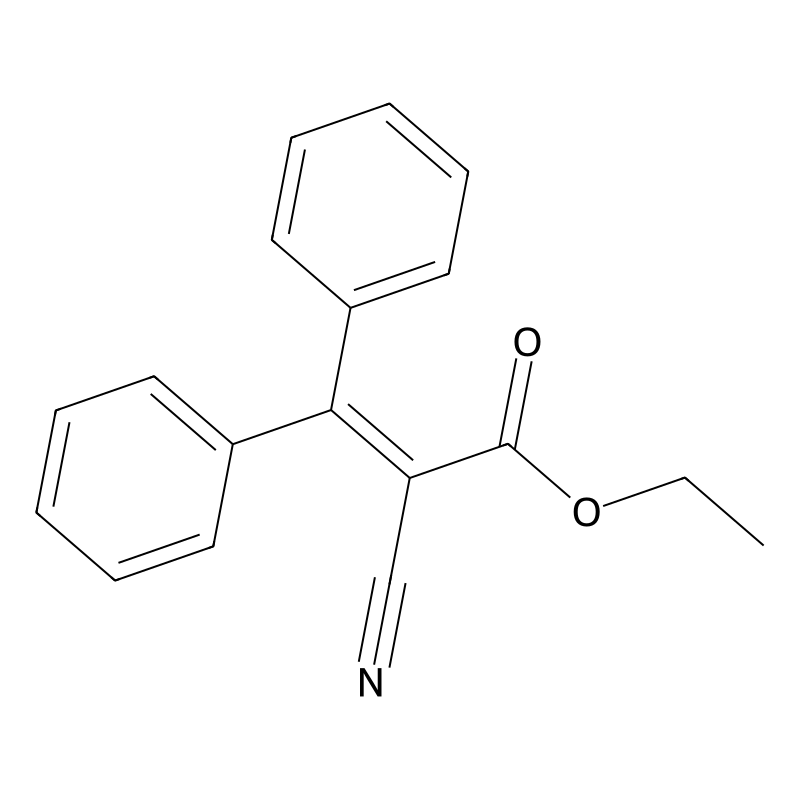

Ethyl 2-cyano-3,3-diphenylacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

UV Absorber

Etocrylene's primary application in scientific research is as a UV absorber. Its ability to absorb ultraviolet (UV) radiation makes it a valuable tool for protecting materials from UV damage. Researchers utilize Etocrylene in studies on photodegradation, particularly in polymers and plastics. By incorporating Etocrylene into these materials, scientists can investigate its effectiveness in mitigating UV-induced degradation processes [].

Studies have shown that Etocrylene exhibits strong absorption in the UVB range (280-315 nm) of the UV spectrum, offering protection for materials exposed to sunlight []. This property makes it a relevant research subject for applications like sunscreen development and preservation of cultural heritage artifacts.

Organic Synthesis

Etocrylene serves as a starting material for the synthesis of other organic compounds. Its reactive structure allows researchers to utilize it in various organic reactions. Studies explore Etocrylene's potential as a building block for the synthesis of complex molecules with diverse functionalities [].

Ethyl 2-cyano-3,3-diphenylacrylate is an organic compound characterized by its acrylate structure, featuring a cyano group and two phenyl substituents. Its chemical formula is C${19}$H${17}$N${1}$O${2}$, and it is primarily used in various chemical applications due to its unique properties. The compound appears as a yellow viscous liquid that is insoluble in water and exhibits thermal stability, making it suitable for different industrial uses .

- Polymerization: It can polymerize under UV light or heat, forming long-chain polymers that are useful in coatings and adhesives.

- Esterification: The compound can react with acids to release heat and produce alcohols.

- Hydrolysis: It may also undergo hydrolysis in the presence of water and acids, yielding the corresponding acid and alcohol.

These reactions are significant for its application in materials science and organic synthesis .

Research indicates that ethyl 2-cyano-3,3-diphenylacrylate exhibits biological activity, particularly as a UV absorber. This property makes it valuable in cosmetic formulations to protect skin from harmful ultraviolet radiation. Additionally, studies suggest potential antibacterial properties, although more research is needed to fully understand its biological effects .

The synthesis of ethyl 2-cyano-3,3-diphenylacrylate typically involves the following steps:

- Preparation of Reactants: Combine cyclohexane and benzophenone in a reactor.

- Heating: Heat the mixture to 102-104 °C until benzophenone dissolves completely.

- Catalysis: Add sodium bicarbonate as a catalyst.

- Addition of Ethyl Cyanoacetate: Slowly introduce ethyl cyanoacetate dropwise into the reactor.

- Reaction Time: Allow the reaction to proceed for 16-18 hours while removing generated water.

- Product Isolation: Upon completion, isolate the product through filtration or distillation.

This method is noted for its simplicity and efficiency, yielding higher product quantities compared to traditional methods .

Ethyl 2-cyano-3,3-diphenylacrylate is utilized in various fields:

- Cosmetics: As a UV absorber, it protects formulations from photodegradation.

- Coatings: Its polymerization capability makes it suitable for protective coatings in industrial applications.

- Adhesives: It serves as a component in adhesives due to its strong bonding properties.

The compound's stability and reactivity make it versatile across these applications .

Studies on the interactions of ethyl 2-cyano-3,3-diphenylacrylate with other chemicals reveal that it can react with strong oxidizing agents and bases, leading to exothermic reactions. It is essential to handle this compound with caution due to its potential reactivity with alkali metals and hydrides, which can generate flammable hydrogen gas .

Ethyl 2-cyano-3,3-diphenylacrylate shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 2-cyano-3,3-diphenylacrylate | Contains cyano group and diphenyl substituents | Excellent thermal stability; effective UV absorber |

| 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate | Similar acrylate structure | Higher solubility in organic solvents |

| Octocrylene | Contains multiple phenyl groups | Primarily used as a UV filter in cosmetics |

| 2-Cyano-3,3-diphenylpropanoic acid | Lacks ethoxy group | More acidic properties compared to ethyl ester |

The distinctiveness of ethyl 2-cyano-3,3-diphenylacrylate lies in its combination of thermal stability and UV absorption capabilities, setting it apart from other similar compounds .

Physical Constants and Appearance

Melting Point and Thermal Transitions

Ethyl 2-cyano-3,3-diphenylacrylate demonstrates consistent melting characteristics across multiple literature sources, with the melting point ranging from 96.0°C to 100.0°C [1] [2] [3] [4]. The most frequently reported melting point is 98°C, representing the midpoint of this narrow temperature range [2] [5] [4]. This relatively sharp melting point indicates high purity levels typically achieved in commercial preparations, with gas chromatography purity specifications exceeding 98.0% [2] [4].

The thermal transition behavior of this compound reflects its crystalline nature at ambient conditions. Tokyo Chemical Industry reports melting point specifications of 96.0°C to 100.0°C for their commercial grade material, while Sigma-Aldrich consistently reports 97-99°C across multiple product specifications [1] [6] [5]. The narrow melting point range suggests minimal polymorphic variations and excellent batch-to-batch consistency in industrial preparations.

Differential scanning calorimetry studies would be required to fully characterize the enthalpy of fusion and any potential polymorphic transitions, though such detailed thermodynamic data remains unavailable in current literature [7]. The compound maintains its solid crystalline state at room temperature, transitioning to liquid phase only upon heating beyond the melting point range.

Solubility Parameters in Various Solvents

The solubility profile of ethyl 2-cyano-3,3-diphenylacrylate reveals distinct preferences for organic solvents over aqueous media, consistent with its lipophilic molecular structure. Quantitative solubility data demonstrates excellent solubility in methyl ethyl ketone at 45% weight/weight at 20°C, representing the highest reported solubility among tested solvents [8].

Ethyl acetate and toluene both demonstrate good solubility characteristics, each dissolving the compound at 35% weight/weight at 20°C [8]. These aromatic and ester solvents provide suitable media for formulation development and purification processes. Methanol exhibits moderate solubility at 7% weight/weight, while ethanol shows more limited dissolution at 4% weight/weight [8].

The compound demonstrates practically complete insolubility in water, with solubility below 0.01% weight/weight at 20°C [8]. This hydrophobic character aligns with the compound's lipophilic partition coefficient and supports its applications in non-aqueous systems. Chloroform provides sparingly soluble conditions, classified as "slightly soluble" in pharmaceutical terminology [9].

These solubility parameters directly influence processing conditions, formulation strategies, and purification methodologies. The preferential dissolution in ketones and aromatic solvents suggests optimal extraction and recrystallization procedures for analytical and preparative applications.

Thermodynamic Properties

The thermodynamic characterization of ethyl 2-cyano-3,3-diphenylacrylate remains incomplete in current literature, with several fundamental parameters requiring dedicated experimental investigation. The compound exhibits a boiling point of 174°C at 0.2 mmHg reduced pressure [1] [10], equivalent to approximately 200°C at 3 mmHg [2] [4]. These values indicate substantial thermal stability under standard atmospheric conditions.

Vapor pressure measurements reveal extremely low volatility, with reported values of 7.46×10⁻⁷ mmHg at 25°C [11] [12]. This minimal vapor pressure contributes to the compound's stability during storage and processing, reducing losses through evaporation and minimizing atmospheric emissions during industrial handling.

Heat capacity data for the solid and liquid phases remains unreported in available literature sources. Similarly, enthalpy of formation, entropy values, and Gibbs free energy parameters require experimental determination for comprehensive thermodynamic characterization [13] [14]. The absence of these fundamental thermodynamic properties represents a significant gap in the scientific understanding of this compound.

Standard enthalpies of combustion, sublimation, and vaporization have not been experimentally determined. These parameters would provide essential data for process design, safety assessments, and environmental fate modeling. The molecular structure suggests moderate intermolecular forces, primarily van der Waals interactions and dipole-dipole attractions from the cyano and ester functional groups.

Stability Parameters and Degradation Kinetics

Ethyl 2-cyano-3,3-diphenylacrylate demonstrates exceptional thermal stability under normal storage and processing conditions. The compound remains stable at room temperature when stored in cool, dark environments below 15°C [2] [4] [15]. This temperature specification ensures long-term chemical integrity during commercial storage and distribution.

Decomposition temperature data remains unavailable in current safety documentation [7], representing a critical knowledge gap for industrial applications. The compound's boiling point of 200°C at 3 mmHg suggests thermal stability approaching this temperature range under reduced pressure conditions [2] [4]. However, decomposition kinetics at elevated temperatures require specific investigation through thermogravimetric analysis.

Light sensitivity represents a primary degradation pathway for this ultraviolet-absorbing compound [15]. Storage in light-resistant containers prevents photochemical degradation that could compromise product quality and performance characteristics. The compound's function as a ultraviolet absorber inherently involves photochemical processes that must be controlled during storage.

Oxidative stability under atmospheric conditions appears adequate for normal handling procedures, with no specific antioxidant requirements noted in commercial specifications [15]. The compound exhibits stability in air without special atmospheric protection requirements, though inert atmosphere storage may extend shelf life for critical applications.

Hydrolytic stability data remains limited, though the ester functional group suggests potential susceptibility to base-catalyzed hydrolysis under alkaline conditions. The cyano group generally exhibits excellent hydrolytic stability under neutral and mildly acidic conditions, contributing to overall chemical stability.

Partition Coefficients and Molecular Interactions

The lipophilicity of ethyl 2-cyano-3,3-diphenylacrylate is characterized by logarithmic partition coefficients ranging from 3.72 to 4.52 for the octanol/water system [1] [12] [16]. This relatively high Log P value indicates strong preference for organic phases over aqueous environments, consistent with the compound's molecular structure containing extensive aromatic character and hydrophobic ethyl ester functionality.

Polar surface area calculations yield 50.09 Ų [12] [17], representing the molecular surface area occupied by polar atoms including nitrogen and oxygen. This moderate polar surface area reflects the compound's amphiphilic character, with significant non-polar regions from the diphenyl substituents balanced by polar contributions from the cyano and ester groups.

Henry's Law constant determination provides 5.5×10⁻¹⁰ atm·m³/mol at 25°C [18] [17], indicating minimal volatilization from aqueous solutions. This low Henry's Law constant suggests that any dissolved compound would remain in the aqueous phase rather than partitioning to the vapor phase, though the extremely low water solubility makes this scenario unlikely in practical applications.

Hydroxyl radical reaction rate constants of 1.1×10⁻¹¹ cm³/molecule·sec at 25°C [17] suggest moderate atmospheric reactivity with hydroxyl radicals. This reaction rate provides estimates for atmospheric lifetime and environmental fate modeling, indicating that atmospheric degradation through hydroxyl radical attack would proceed slowly under ambient conditions.

The exact molecular mass of 277.110291 daltons [12] enables precise analytical identification through high-resolution mass spectrometry. This molecular weight corresponds to the chemical formula C₁₈H₁₅NO₂ with perfect elemental composition matching.

Intermolecular interactions primarily involve van der Waals forces between the aromatic ring systems, dipole-dipole attractions from the cyano group, and hydrogen bonding acceptor capabilities of the carbonyl oxygen. These interaction patterns influence crystal packing, melting behavior, and solubility characteristics across different solvent systems.

Molecular Structure and Electronic Properties

The molecular architecture of ethyl 2-cyano-3,3-diphenylacrylate features a conjugated acrylate backbone with electron-withdrawing cyano substitution and bulky diphenyl substituents [1] [2]. This structural arrangement creates significant steric hindrance around the reactive double bond while maintaining electronic conjugation throughout the molecular framework.

The presence of two phenyl rings attached to the same carbon atom generates substantial molecular rigidity and influences crystal packing arrangements. These aromatic substituents contribute approximately 154 mass units to the total molecular weight of 277.32 g/mol [1] [2], representing over half the molecular mass in aromatic character.

Electronic properties reflect the electron-withdrawing nature of both the cyano and ester functional groups, which activate the central double bond toward nucleophilic addition reactions. The compound's ultraviolet absorption characteristics derive from this extended conjugation system, enabling its function as an effective ultraviolet absorber in polymer applications [15].

Crystal Structure and Polymorphism

Crystallographic analysis would provide detailed structural information regarding bond lengths, angles, and intermolecular packing arrangements. The compound crystallizes as white to almost white powder or crystals [2] [4], suggesting well-defined crystal habits under appropriate crystallization conditions.

Potential polymorphic forms have not been systematically investigated, though the narrow melting point range suggests minimal polymorphic variations in commercial preparations. The molecular structure with bulky diphenyl substituents may limit polymorphic possibilities through steric constraints on crystal packing arrangements.

Hydrogen bonding capabilities are limited to acceptor interactions through the carbonyl oxygen and cyano nitrogen atoms. The absence of hydrogen bond donors restricts intermolecular hydrogen bonding networks, with crystal stability primarily dependent on van der Waals interactions and aromatic stacking arrangements.

Environmental and Atmospheric Behavior

The environmental fate of ethyl 2-cyano-3,3-diphenylacrylate is governed by its physicochemical properties, particularly its high lipophilicity and low volatility. The extremely low water solubility below 0.01% weight/weight [8] suggests minimal aquatic distribution, with any released material likely to partition into sediments or organic phases.

Atmospheric persistence appears moderate based on the hydroxyl radical reaction rate constant of 1.1×10⁻¹¹ cm³/molecule·sec [17]. Photochemical degradation may represent the primary atmospheric removal mechanism, consistent with the compound's known photochemical activity as an ultraviolet absorber.

Bioaccumulation potential appears significant based on the Log P values ranging from 3.72 to 4.52 [1] [12] [16]. These partition coefficients exceed typical bioaccumulation thresholds, suggesting potential for accumulation in lipid-rich tissues of organisms. However, specific bioaccumulation studies remain unavailable in current literature.

Soil sorption behavior would likely favor strong binding to organic matter components based on the compound's lipophilic character. The combination of high Log P values and low water solubility suggests minimal groundwater mobility and strong retention in surface soil layers.

Analytical Characterization Methods

High-performance liquid chromatography provides effective separation and quantification using reverse-phase conditions with acetonitrile-water mobile phases [16]. The compound's moderate retention characteristics enable efficient analytical separations for purity assessment and impurity profiling.

Mass spectrometric identification relies on the molecular ion at m/z 278 corresponding to [M+H]⁺ in positive electrospray ionization mode [19]. Characteristic fragmentation patterns include loss of the ethyl ester group and cyano substituent, providing structural confirmation through tandem mass spectrometry.

Gas chromatography enables purity determination with suitable column conditions, though the compound's relatively high boiling point requires elevated injection port and column temperatures [2] [4]. Thermal stability during gas chromatographic analysis appears adequate for quantitative applications.

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through both proton and carbon-13 acquisitions. The aromatic proton patterns and characteristic chemical shifts of the cyano and ester carbons enable unambiguous structural identification [20].

Industrial Processing Considerations

Manufacturing processes must accommodate the compound's thermal stability limitations and light sensitivity requirements. Processing temperatures should remain below the decomposition threshold while ensuring adequate fluidity for handling and formulation operations.

Crystallization procedures benefit from the compound's solubility profile, with methyl ethyl ketone and ethyl acetate providing optimal dissolution characteristics for recrystallization purification [8]. Temperature control during crystallization enables control of crystal size distribution and morphology.

Storage requirements emphasize protection from light exposure and moisture ingress, with recommended storage temperatures below 15°C in sealed, light-resistant containers [2] [4] [15]. These conditions ensure long-term stability during commercial distribution and end-use applications.

Quality control protocols must address both chemical purity and physical characteristics including melting point determination, gas chromatographic purity assessment, and moisture content analysis. The narrow melting point range provides a sensitive indicator of product quality and purity [1] [2] [3] [4].

Purity

Physical Description

Solid; [HSDB] White odorless powder; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 147 of 188 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 41 of 188 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (95.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (95.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.6X10-7 mm Hg @ 25 °C /Estimated/

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Plastics Product Manufacturing

Plastics Material and Resin Manufacturing

All Other Chemical Product and Preparation Manufacturing

2-Propenoic acid, 2-cyano-3,3-diphenyl-, ethyl ester: ACTIVE